Deoxyandrographolide

描述

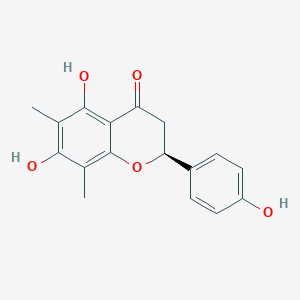

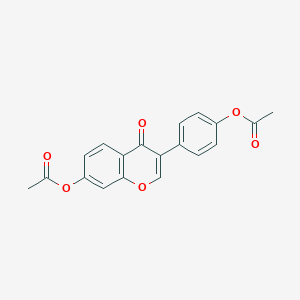

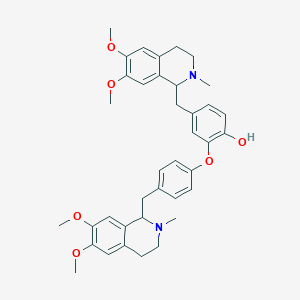

Deoxyandrographolide is a compound found in the herbs of Andrographis paniculata . It is a diterpenoid lactone and is one of the major bioactive constituents of this plant .

Synthesis Analysis

The synthesis of Deoxyandrographolide involves complex chemical processes. A study has shown that a rapid resolution liquid chromatography/time-of-flight tandem mass spectrometry (RRLC-TOF/MS) method was developed for qualitative and quantitative analysis of the major chemical constituents in Andrographis paniculata . Another study mentioned that a quantitative proton nuclear magnetic resonance technique has been successfully applied to quantify andrographolide, dehydroandrographolide, deoxyandrographolide and neoandrographolide in A. paniculata .

Chemical Reactions Analysis

Deoxyandrographolide, like other compounds in its class, undergoes various chemical reactions. For instance, it has been found that UDP-glucuronosyltransferase (UGT)-mediated phase II metabolism of these compounds is not fully understood .

科学研究应用

Microbial Transformation and Inhibitory Activity : Deoxyandrographolide has been subjected to microbial transformation, resulting in various analogues. These analogues have shown inhibitory activity on LPS-induced NO production in macrophage cells, indicating potential anti-inflammatory properties (Deng et al., 2012).

Biotransformation by Fusarium graminearum : Another study focused on the biotransformation of deoxyandrographolide by the fungus Fusarium graminearum. This process yielded new compounds, contributing to the structural diversity of this diterpene (Xin et al., 2011).

Glucuronidation Processes : Research on the glucuronidation of deoxyandrographolide revealed significant insights into its metabolism. This study detailed the involvement of various UDP-glucuronosyltransferase enzymes in the glucuronidation process and noted considerable species differences in metabolic pathways (Tian et al., 2015).

PAF Antagonistic Activity in Neutrophils : Deoxyandrographolide has been investigated for its potential platelet activating factor (PAF) antagonistic activity in bovine neutrophils, suggesting its role in modulating inflammatory responses (Burgos et al., 2005).

Hepatoprotective Efficacy : A study evaluated the hepatoprotective efficacy of 14-deoxyandrographolide. It was found to desensitize hepatocytes to tumor necrosis factor-alpha-induced apoptosis, indicating a protective role for liver health (Roy et al., 2010).

安全和危害

未来方向

There is ongoing research into the potential uses of Deoxyandrographolide and related compounds. For instance, there is interest in their potential antiviral properties . Additionally, research is being conducted into the use of nanoparticulate delivery systems for these compounds . These areas represent potential future directions for research into Deoxyandrographolide.

属性

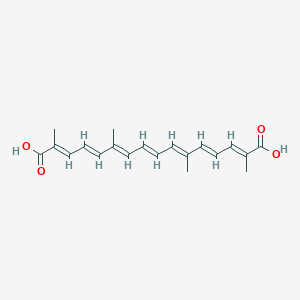

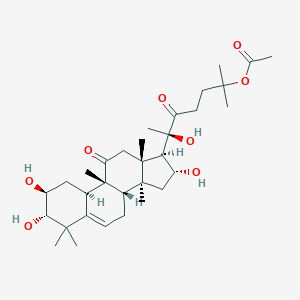

IUPAC Name |

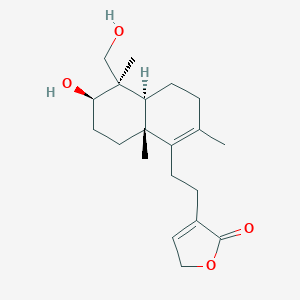

4-[2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h9,16-17,21-22H,4-8,10-12H2,1-3H3/t16-,17+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXSYTVXDSOSIE-HNJRGHQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2(CCC(C(C2CC1)(C)CO)O)C)CCC3=CCOC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@]2(CC[C@H]([C@@]([C@H]2CC1)(C)CO)O)C)CCC3=CCOC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616868 | |

| Record name | 3-{2-[(4aS,5R,6R,8aR)-6-Hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deoxyandrographolide | |

CAS RN |

79233-15-1 | |

| Record name | 3-{2-[(4aS,5R,6R,8aR)-6-Hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。